4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE
Brand Name: Vulcanchem
CAS No.: 898785-07-4
VCID: VC2293784
InChI: InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
SMILES: CC1=C(C=CC(=C1)CC2OCCO2)F
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

CAS No.: 898785-07-4

Cat. No.: VC2293784

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE - 898785-07-4

Specification

CAS No. 898785-07-4
Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane
Standard InChI InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Standard InChI Key IERCIBAMOUQEGX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC2OCCO2)F
Canonical SMILES CC1=C(C=CC(=C1)CC2OCCO2)F

Introduction

Structural Characteristics and Identification

4-Fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound is also known by its systematic name 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane, which more clearly describes its structural arrangement. The compound features a benzene ring substituted with a fluorine atom at the para position and a methyl group at the meta position, with a dioxolane ring attached via a methylene bridge. This chemical structure creates a molecule with both hydrophobic and hydrophilic regions, contributing to its potential utility in various applications.

The compound is registered with CAS number 898785-07-4, providing a unique identifier for chemical database searches and regulatory purposes . Its structure can be represented through various chemical notations, including standard InChI (InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3) and SMILES notation (CC1=C(C=CC(=C1)CC2OCCO2)F), which are essential for computational chemistry and database searching.

Chemical Structure Elements

The compound contains several key structural features that define its chemical behavior:

  • A benzene ring core, providing aromaticity and stability

  • A fluorine substitution at the para position, which affects electronic distribution

  • A methyl group at the meta position, introducing steric effects

  • A 1,3-dioxolane ring connected via a methylene bridge, adding a cyclic ether functionality

These structural elements combine to create a molecule with unique electronic and steric properties that influence its reactivity patterns and potential applications in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene provide insights into its behavior under various conditions and its potential utility in chemical processes. Although many of the reported properties are based on predictive models rather than experimental determinations, they offer valuable guidance for handling and application development.

Physical Properties

The key physical properties of 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene are summarized in the following table:

PropertyValueSource
Molecular Weight196.22 g/mol
Physical StatePresumed solid at room temperature-
Boiling Point268.7±30.0 °C (Predicted)
Density1.157±0.06 g/cm³ (Predicted)
PubChem Compound ID24727783

The predicted boiling point of 268.7±30.0 °C suggests that the compound has relatively high thermal stability, which is important for applications requiring elevated temperatures . The predicted density of 1.157±0.06 g/cm³ indicates that the compound is denser than water, a property that could be relevant for extraction and purification procedures .

Chemical Reactivity

While specific reactivity data for 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is limited in the available literature, its structure suggests several potential reactivity patterns:

  • The benzene ring may undergo typical aromatic substitution reactions, though the presence of the fluorine and methyl substituents will influence the regioselectivity of such reactions.

  • The 1,3-dioxolane group, being an acetal, may be susceptible to acid-catalyzed hydrolysis, potentially serving as a protecting group for an aldehyde functionality.

  • The fluorine substituent introduces unique electronic effects that could influence the compound's behavior in various chemical transformations.

These predicted reactivity patterns would need to be confirmed through experimental studies, which appear to be limited in the current scientific literature.

SupplierProduct NumberPurityPackage SizePrice (2021)
Rieke Metals8100a97%1g$318
Matrix Scientific104313Not specified1g$319
Matrix Scientific104313Not specified2g$489
Rieke Metals8100a97%2g$515
Matrix Scientific104313Not specified5g$753

This pricing structure, with the cost per gram decreasing at larger quantities, is typical for specialty research chemicals . The substantial cost indicates that the compound is likely produced through multi-step synthesis rather than extracted from natural sources.

Synthetic Approaches

  • The compound might be synthesized from a 4-fluoro-3-methylbenzaldehyde precursor through acetalization with ethylene glycol to form the 1,3-dioxolane ring.

  • Alternatively, a 4-fluoro-3-methylbenzyl halide might undergo nucleophilic substitution with a preformed 1,3-dioxolane anion.

These proposed synthetic routes would need to be validated through experimental work or more detailed literature searches.

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